4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Applications
A study by Karakuş et al. (2018) focused on synthesizing novel benzenesulfonamide derivatives, including compounds related to 4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide, and evaluating their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One compound in the series showed marked anticancer activity, suggesting potential applications in cancer treatment (Karakuş et al., 2018).
Structural Studies and Antileishmania Activity
Borges et al. (2014) reported on the crystal structures of compounds similar to this compound, which were used in antileishmania studies. This research highlights the importance of molecular conformation in the biological activity of such compounds (Borges et al., 2014).
Synthesis in Pharmaceutical Context
Talagadadeevi et al. (2012) described the synthesis process for an antibacterial compound related to this compound, known as Sulfamethizole. This study provides insights into the synthesis and impurity profile of such compounds, relevant for pharmaceutical applications (Talagadadeevi et al., 2012).
Medicinal Applications and Structural Analysis
Siddiqui et al. (2008) investigated the structures of carbamoylsulfonamide derivatives, noting their potential for medicinal applications. The extensive hydrogen bonding observed in these structures suggests their stability and potential as drug candidates (Siddiqui et al., 2008).
Antidiabetic Activity
Moreno-Díaz et al. (2008) synthesized and evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. This indicates the potential use of such compounds in the treatment of diabetes (Moreno-Díaz et al., 2008).
In vitro Antitumor Activity
Sławiński and Brzozowski (2006) studied benzenesulfonamide derivatives for their in vitro antitumor activity, revealing potential applications in cancer therapy (Sławiński & Brzozowski, 2006).
Kynurenine 3-Hydroxylase Inhibition
Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, suggesting potential therapeutic applications for neurological conditions (Röver et al., 1997).
Nonsteroidal Anti-Inflammatory Applications
Siddiqui et al. (2008) also investigated analogues closely related to the fenamate class of nonsteroidal anti-inflammatory drugs, indicating possible applications in managing inflammation (Siddiqui et al., 2008).
Antibacterial Agents
Abbasi et al. (2015) synthesized derivatives of 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide and evaluated them as potent antibacterial agents, highlighting their potential in combating bacterial infections (Abbasi et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have antibacterial properties
Mode of Action
It is known that benzothiazoles, a core structure in this compound, often interact with their targets by forming covalent bonds, disrupting the normal function of the target . The exact mode of action for this specific compound would require further investigation.
Biochemical Pathways
Benzothiazoles are known to interact with various biochemical pathways, often leading to the inhibition of essential enzymes or disruption of critical biological processes
Pharmacokinetics
Similar compounds have been found in the liver of rattus norvegicus (rat species), suggesting potential metabolic processing in the liver .
Result of Action
Given the antibacterial properties of similar compounds , it can be inferred that this compound may lead to the death of bacterial cells or inhibition of their growth
Properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-3-10-18(11-4-14)30(27,28)25-22(26)23-17-8-6-16(7-9-17)21-24-19-12-5-15(2)13-20(19)29-21/h3-13H,1-2H3,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUKMQNODVWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.